REACTION_CXSMILES
|
C(O)CO.[C:5]([CH:7]([C:12]1([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[CH2:21][C:16]2([CH2:20][CH2:19][CH2:18][CH2:17]2)[O:15][CH2:14][CH2:13]1)C(OC)=O)#[N:6].[OH-].[K+]>O>[N:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[C:12]1([CH2:7][C:5]#[N:6])[CH2:21][C:16]2([CH2:20][CH2:19][CH2:18][CH2:17]2)[O:15][CH2:14][CH2:13]1 |f:2.3|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
15.43 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)C1(CCOC2(CCCC2)C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting mix
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
the product was extracted by Et2O (3×400 ml)
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residual was purified by flash chromatography (340 g silica gel column
|
Type
|
WASH
|
Details
|
eluted by EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1(CCOC2(CCCC2)C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.37 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)CO.[C:5]([CH:7]([C:12]1([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[CH2:21][C:16]2([CH2:20][CH2:19][CH2:18][CH2:17]2)[O:15][CH2:14][CH2:13]1)C(OC)=O)#[N:6].[OH-].[K+]>O>[N:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[C:12]1([CH2:7][C:5]#[N:6])[CH2:21][C:16]2([CH2:20][CH2:19][CH2:18][CH2:17]2)[O:15][CH2:14][CH2:13]1 |f:2.3|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
15.43 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)C1(CCOC2(CCCC2)C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting mix
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
the product was extracted by Et2O (3×400 ml)
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residual was purified by flash chromatography (340 g silica gel column
|
Type
|
WASH
|
Details
|
eluted by EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1(CCOC2(CCCC2)C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.37 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |